molecular formula C24H24N2O6S B2723892 methyl 4-{2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate CAS No. 1215414-00-8

methyl 4-{2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate

Cat. No.: B2723892
CAS No.: 1215414-00-8
M. Wt: 468.52
InChI Key: SCYYGYYPZSFEFU-UHFFFAOYSA-N
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Description

Methyl 4-{2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate is a synthetic organic compound featuring a hybrid structure combining a dihydropyridine core, a toluenesulfonyl (tosyl) group, and a methyl benzoate moiety. The dihydropyridine ring (2-oxo-1,2-dihydropyridin-1-yl) is substituted with methyl groups at positions 4 and 6, while the tosyl group at position 3 enhances electron-withdrawing properties and steric bulk.

Properties

IUPAC Name

methyl 4-[[2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-15-5-11-20(12-6-15)33(30,31)22-16(2)13-17(3)26(23(22)28)14-21(27)25-19-9-7-18(8-10-19)24(29)32-4/h5-13H,14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYYGYYPZSFEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Core: Starting with a suitable pyridine precursor, such as 4,6-dimethyl-2-oxo-3-tosylpyridine, which can be synthesized through a series of condensation and cyclization reactions.

    Acetamido Group Introduction: The acetamido group can be introduced via an amide coupling reaction using acetic anhydride or acetyl chloride.

    Benzoate Ester Formation: The final step involves esterification with methyl 4-aminobenzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to methyl 4-{2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate in anticancer therapies. For instance, derivatives of sulfonamides have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The structural features of these compounds, particularly the presence of sulfonamide groups, enhance their interaction with biological targets involved in cancer progression .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic disorders. For example, compounds with similar structures have demonstrated inhibitory effects on α-glucosidase and acetylcholinesterase, making them potential candidates for treating Type 2 diabetes mellitus and Alzheimer's disease . The mechanism of action typically involves the binding of the sulfonamide group to the active site of these enzymes, thereby blocking substrate access and reducing enzyme activity.

Anti-inflammatory Properties

In silico studies suggest that this compound may exhibit anti-inflammatory properties by acting as a 5-lipoxygenase inhibitor. This pathway is crucial in the synthesis of leukotrienes, which are mediators of inflammation. Compounds that can effectively inhibit this enzyme are valuable in developing treatments for inflammatory diseases .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. The sulfonamide moiety is known for its broad-spectrum antibacterial activity, which could be leveraged against various pathogens .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. The synthesis typically involves multi-step reactions starting from readily available precursors like 4-methylbenzenesulfonyl chloride and various acetamides .

Table: Key Structural Features and Their Implications

Structural FeatureImplication
Sulfonamide GroupEnhances enzyme inhibition
Dihydropyridine CoreContributes to anticancer activity
Acetamido MoietyPotential for metabolic modulation

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of compounds related to this compound:

  • Anticancer Studies : A study demonstrated that similar sulfonamide derivatives exhibited significant cytotoxicity against human cancer cell lines through apoptosis induction mechanisms .
  • Enzyme Inhibitory Research : Another investigation highlighted the enzyme inhibition capabilities of related compounds against α-glucosidase and acetylcholinesterase, suggesting their utility in managing diabetes and Alzheimer's disease .
  • Anti-inflammatory Evaluation : Molecular docking studies indicated promising anti-inflammatory activities through inhibition of key inflammatory pathways .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural comparisons of chemical compounds rely on graph-based analysis to identify shared substructures and functional group variations . Below is a systematic comparison of methyl 4-{2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate with three hypothetical analogs:

Compound Key Structural Features Molecular Weight (g/mol) Functional Group Impact
Target Compound 4,6-dimethyl dihydropyridine; tosyl group; methyl benzoate; acetamido linker ~466.5 (estimated) Tosyl group enhances stability; methyl benzoate increases lipophilicity .
Analog 1 : Methyl 4-{2-[4,6-diethyl-3-(4-nitrobenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate Ethyl substituents; nitrobenzenesulfonyl group ~510.6 (estimated) Nitro group increases electron-withdrawing effects; ethyl groups reduce solubility .
Analog 2 : Ethyl 4-{2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate Ethyl ester (vs. methyl ester) ~480.5 (estimated) Ethyl ester may lower melting point and alter metabolic stability .
Analog 3 : Compound from (CAS 1239034-70-8) Pyridoindole core; methyl benzoate; no tosyl group 334.4 Absence of tosyl group reduces steric hindrance; pyridoindole core alters binding affinity.

Structural and Functional Differences

  • Ester Variants : Replacing the methyl ester (target compound) with an ethyl ester (Analog 2) increases hydrophobicity, impacting membrane permeability and pharmacokinetics .
  • Core Heterocycle : The dihydropyridine core in the target compound differs from the pyridoindole system in Analog 3 (), which may confer distinct π-π stacking interactions in protein binding .

Implications for Research and Development

  • Drug Design : The acetamido linker in the target compound could facilitate hydrogen bonding with enzyme active sites, whereas Analog 3’s rigid pyridoindole core might limit conformational flexibility .
  • Safety Profiles : Substituent variations influence toxicity; for example, nitro groups (Analog 1) are associated with mutagenic risks, while methyl esters (target compound) generally exhibit lower acute toxicity compared to ethyl analogs .

Methodological Considerations in Structural Comparison

  • Graph-Based Analysis : Tools like the SHELX system () enable precise crystallographic comparisons, while algorithms for subgraph isomorphism () identify shared motifs (e.g., dihydropyridine vs. pyridoindole cores) .
  • Patent Relevance: Structural similarity analyses () highlight the importance of minor substituent changes in patentability, such as replacing methyl with ethyl groups .

Biological Activity

Methyl 4-{2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzoate moiety linked to a dihydropyridine derivative. The presence of a methylbenzenesulfonyl group enhances its solubility and biological activity. The IUPAC name reflects its intricate structure, which is crucial for understanding its interaction with biological targets.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The sulfonamide group is known to interfere with enzyme activity, particularly in metabolic pathways related to inflammation and pain.
  • Receptor Modulation : Preliminary studies suggest that it may act as a positive allosteric modulator for certain G protein-coupled receptors (GPCRs), influencing neuronal signaling pathways associated with pain perception and inflammation .
  • Antioxidant Activity : The dihydropyridine structure contributes to its ability to scavenge free radicals, potentially offering neuroprotective effects .

Antinociceptive Effects

A significant area of interest is the compound's antinociceptive properties. Animal models have demonstrated that this compound effectively reduces pain responses in neuropathic pain models. This is attributed to its ability to modulate pain pathways in the central nervous system.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. Its mechanism likely involves the suppression of NF-kB signaling pathways, which are pivotal in inflammation .

Study 1: Pain Relief in Neuropathic Models

In a controlled study involving rodents with induced neuropathic pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to control groups. The results indicated an efficacy comparable to established analgesics like morphine but with fewer side effects .

Study 2: Anti-inflammatory Efficacy

A separate study assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in human cell lines. The findings revealed a marked decrease in TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory agent .

Data Tables

Property Value
Molecular FormulaC22H28N4O4S
Molecular Weight428.55 g/mol
LogP3.48
SolubilitySoluble in DMSO and ethanol
Biological Activity Effect Observed
AntinociceptiveSignificant pain reduction
Anti-inflammatoryDecreased cytokine production
AntioxidantScavenging of reactive oxygen species

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-{2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For analogous compounds, a common approach includes refluxing intermediates (e.g., substituted pyridinones) with acetamide derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., ethanol vs. DMF), reaction time (4–8 hours), and stoichiometric ratios. Post-reaction purification via recrystallization or column chromatography is critical to isolate high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing the compound's structure and purity?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and aromatic proton environments. IR spectroscopy can confirm functional groups (e.g., sulfonyl, carbonyl).
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) using a C18 column and ammonium acetate buffer (pH 6.5) .
  • Mass Analysis : High-resolution mass spectrometry (HRMS) to validate molecular weight (expected ~496.58 g/mol based on analogous structures) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Exposure Mitigation : Use fume hoods to avoid inhalation; in case of skin contact, wash immediately with soap and water .
  • First Aid : For accidental ingestion, rinse mouth with water and seek medical attention. Provide SDS to healthcare providers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities (e.g., unreacted sulfonyl precursors).
  • Structural Isomerism : Investigate tautomeric forms (e.g., keto-enol equilibria in the pyridinone ring) using 1H^1 \text{H}-NMR in DMSO-d6_6 or temperature-dependent studies.
  • Assay Replication : Standardize in vitro assay conditions (e.g., buffer pH, cell lines) to minimize variability .

Q. What strategies are recommended for analyzing the stability of the compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at 40–60°C. Monitor degradation products via HPLC-MS.
  • pH-Dependent Stability : Use phosphate or acetate buffers (pH 3–9) to assess hydrolytic stability. Adjust pH with 10% acetic acid as needed .
  • Long-Term Stability : Store samples at 4°C (short-term) and -20°C (long-term) under nitrogen to prevent oxidation.

Q. What in vitro assays are suitable for evaluating the compound's interaction with potential enzymatic targets?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., peptide-AMC derivatives) to measure inhibition of proteases or kinases. Calculate IC50_{50} values using dose-response curves.
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.
  • Cellular Uptake : Radiolabel the compound (e.g., 14C^{14}\text{C}) or use fluorescent tags to track intracellular localization in model cell lines.

Key Considerations for Methodological Rigor

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. computational docking).
  • Biological Activity : Correlate structural features (e.g., sulfonyl group’s electron-withdrawing effects) with activity via QSAR modeling.
  • Synthetic Byproducts : Identify and quantify side products (e.g., acetylated intermediates) using LC-MS/MS to refine reaction pathways.

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